molecular formula C23H30ClN7O3 B12726979 Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(4-phenyl-1-piperazinyl)propyl)-, monohydrochloride CAS No. 137881-76-6

Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(4-phenyl-1-piperazinyl)propyl)-, monohydrochloride

Cat. No.: B12726979
CAS No.: 137881-76-6
M. Wt: 488.0 g/mol
InChI Key: PXQSZODCSDXJQC-UHFFFAOYSA-N
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Description

Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(4-phenyl-1-piperazinyl)propyl)-, monohydrochloride is a complex organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(4-phenyl-1-piperazinyl)propyl)-, monohydrochloride typically involves multi-step organic reactions. The starting materials often include purine derivatives and various reagents to introduce the piperazinyl and propyl groups. Common reaction conditions may involve:

    Temperature: Controlled heating or cooling to facilitate specific reaction steps.

    Catalysts: Use of catalysts to increase reaction efficiency.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing quality control measures.

Chemical Reactions Analysis

Types of Reactions

Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(4-phenyl-1-piperazinyl)propyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Such as ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The pathways involved might include:

    Binding to receptors: Modulating their activity.

    Inhibiting enzymes: Affecting metabolic pathways.

    Interacting with DNA/RNA: Influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    Purine Derivatives: Such as caffeine and theobromine.

    Piperazine Derivatives: Such as fluphenazine and trifluoperazine.

Uniqueness

Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(4-phenyl-1-piperazinyl)propyl)-, monohydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of purine and piperazine moieties may result in unique pharmacological activities compared to other compounds.

Properties

CAS No.

137881-76-6

Molecular Formula

C23H30ClN7O3

Molecular Weight

488.0 g/mol

IUPAC Name

1,3-dimethyl-9-[3-(4-phenylpiperazin-1-yl)propyl]-6,7-dihydropurino[7,8-a]pyrimidine-2,4,8-trione;hydrochloride

InChI

InChI=1S/C23H29N7O3.ClH/c1-25-20-19(21(32)26(2)23(25)33)30-12-9-18(31)29(22(30)24-20)11-6-10-27-13-15-28(16-14-27)17-7-4-3-5-8-17;/h3-5,7-8H,6,9-16H2,1-2H3;1H

InChI Key

PXQSZODCSDXJQC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCC(=O)N(C3=N2)CCCN4CCN(CC4)C5=CC=CC=C5.Cl

Origin of Product

United States

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